2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone
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Overview
Description
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a quinazolinone derivative that has a unique chemical structure, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act as a kinase inhibitor, which could explain its potential use in cancer treatment. It has also been proposed that the compound may have antioxidant properties, which could be beneficial in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. The compound has also been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone in lab experiments include its unique chemical structure, which makes it a promising compound for further research. The compound is also relatively easy to synthesize, making it readily available for study. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of information on its long-term effects.
Future Directions
There are several future directions for research on 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone. One potential direction is to investigate its potential use as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, more research is needed to determine the long-term effects and potential toxicity of the compound.
Conclusion:
In conclusion, 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. The compound has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of the compound.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone involves the reaction of 4-tert-butylphenyl hydrazine and propionyl chloride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and potassium carbonate to obtain the final product. The synthesis method has been optimized to produce high yields of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone.
Scientific Research Applications
2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its antifungal and antibacterial properties.
properties
IUPAC Name |
2-(4-tert-butylphenyl)-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-14-23-19(15-10-12-16(13-11-15)21(2,3)4)22-18-9-7-6-8-17(18)20(23)24/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKAVTZMXMEGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one |
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